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(2-Oxoazepan-1-yl)acetic Acid: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Oxoazepan-1-yl)acetic acid, also known as N-carboxymethyl-ε-caprolactam, is a derivative

of ε-caprolactam, a well-known industrial chemical and precursor to Nylon-6. The introduction

of a carboxymethyl group onto the nitrogen atom of the caprolactam ring modifies its chemical

properties, potentially leading to novel applications in medicinal chemistry and materials

science. This technical guide provides a comprehensive overview of the known chemical

properties, synthesis, and characterization of (2-Oxoazepan-1-yl)acetic acid.

Chemical and Physical Properties
While extensive experimental data for (2-Oxoazepan-1-yl)acetic acid is not widely published

in peer-reviewed literature, its fundamental properties have been identified. Key computed and

known data are summarized below.
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Property Value Source

IUPAC Name (2-Oxoazepan-1-yl)acetic acid

Synonyms
N-Carboxymethyl-ε-

caprolactam

CAS Number 35048-56-7 [1]

Molecular Formula C₈H₁₃NO₃ [2]

Molecular Weight 171.19 g/mol [2]

XLogP3 (Computed) -0.1 [2]

Monoisotopic Mass 171.08954 Da [2]

Note: Experimental values for properties such as melting point, boiling point, solubility, and pKa

are not readily available in the surveyed literature.

Synthesis
A plausible and commonly employed method for the synthesis of N-substituted caprolactam

derivatives is the alkylation of the caprolactam nitrogen. For (2-Oxoazepan-1-yl)acetic acid,

this would involve the reaction of ε-caprolactam with a haloacetic acid, typically chloroacetic

acid, in the presence of a base.

Experimental Protocol: Synthesis of (2-Oxoazepan-1-
yl)acetic acid
The following is a generalized protocol based on standard organic synthesis techniques for N-

alkylation of lactams.

Materials:

ε-Caprolactam

Sodium chloroacetate

Aprotic solvent (e.g., Toluene, DMF)
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Base (e.g., Sodium hydride, Potassium carbonate)

Hydrochloric acid (for acidification)

Ethyl acetate (for extraction)

Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

Deprotonation of Caprolactam: In a flame-dried round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), dissolve ε-caprolactam in a suitable anhydrous aprotic

solvent. Add a slight molar excess of a strong base (e.g., sodium hydride) portion-wise at 0

°C to form the sodium salt of caprolactam. The reaction mixture is typically stirred for 1-2

hours at room temperature to ensure complete deprotonation.

N-Alkylation: Dissolve sodium chloroacetate in a minimal amount of the same anhydrous

solvent and add it dropwise to the solution of the caprolactam salt. The reaction mixture is

then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting

material is consumed.

Work-up and Purification: After cooling to room temperature, the reaction mixture is

quenched with water. The aqueous layer is washed with a non-polar organic solvent (e.g.,

hexane) to remove any unreacted caprolactam. The aqueous layer is then acidified to a pH

of approximately 2-3 with dilute hydrochloric acid, leading to the precipitation of the crude (2-
Oxoazepan-1-yl)acetic acid. The precipitate is collected by filtration, washed with cold

water, and dried.

Recrystallization: The crude product can be further purified by recrystallization from a

suitable solvent system, such as ethyl acetate/hexane, to yield the pure (2-Oxoazepan-1-
yl)acetic acid.

Generalized synthesis workflow for (2-Oxoazepan-1-yl)acetic acid.

Spectral Characterization
While specific spectra for (2-Oxoazepan-1-yl)acetic acid are not publicly available,

commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this
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compound.[1] Researchers interested in these data are advised to contact the respective

chemical suppliers. Based on the structure, the expected spectral characteristics are as

follows:

¹H NMR: Signals corresponding to the methylene protons of the caprolactam ring, a singlet

for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic

acid proton.

¹³C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid, the

methylene carbons of the caprolactam ring, and the methylene carbon of the acetic acid

group.

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide and

carboxylic acid, and the O-H stretching of the carboxylic acid.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the

compound (171.19 g/mol ) and characteristic fragmentation patterns.

Biological Activity
There is currently no specific information available in the public domain regarding the biological

activity or potential signaling pathway interactions of (2-Oxoazepan-1-yl)acetic acid. However,

caprolactam itself is known to be of low toxicity.[3] Derivatives of caprolactam are an area of

interest in medicinal chemistry, and the introduction of the carboxylic acid functional group

could open avenues for its investigation as a lead compound in drug discovery.
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Current understanding of the biological role of the compound.

Conclusion
(2-Oxoazepan-1-yl)acetic acid is a caprolactam derivative with potential for further exploration

in various scientific fields. While its fundamental chemical identity is established, a significant

opportunity exists for researchers to contribute to the body of knowledge by determining its

experimental physicochemical properties, developing and publishing detailed synthesis and

characterization protocols, and investigating its potential biological activities. The information

provided in this guide serves as a foundational resource for such future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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